molecular formula C19H17NO4S B12602595 2-{[2-Cyano-2-(ethylsulfanyl)-1-phenylethenyl]oxy}-4-methoxybenzoic acid CAS No. 648434-09-7

2-{[2-Cyano-2-(ethylsulfanyl)-1-phenylethenyl]oxy}-4-methoxybenzoic acid

Cat. No.: B12602595
CAS No.: 648434-09-7
M. Wt: 355.4 g/mol
InChI Key: JLRKPMCORVJCHD-UHFFFAOYSA-N
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Description

2-{[2-Cyano-2-(ethylsulfanyl)-1-phenylethenyl]oxy}-4-methoxybenzoic acid is a structurally complex organic compound featuring a benzoic acid core substituted with a 4-methoxy group and an ethenyloxy bridge. The ethenyl group is further functionalized with a cyano (-CN) and an ethylsulfanyl (-S-C₂H₅) group, while a phenyl ring is attached to the ethenyl carbon. This combination of electron-withdrawing (cyano) and electron-donating (methoxy, ethylsulfanyl) groups confers unique electronic and steric properties, making the compound of interest in materials science (e.g., dye-sensitized solar cells, DSSCs) and medicinal chemistry (e.g., bioactivity modulation) .

Properties

CAS No.

648434-09-7

Molecular Formula

C19H17NO4S

Molecular Weight

355.4 g/mol

IUPAC Name

2-(2-cyano-2-ethylsulfanyl-1-phenylethenoxy)-4-methoxybenzoic acid

InChI

InChI=1S/C19H17NO4S/c1-3-25-17(12-20)18(13-7-5-4-6-8-13)24-16-11-14(23-2)9-10-15(16)19(21)22/h4-11H,3H2,1-2H3,(H,21,22)

InChI Key

JLRKPMCORVJCHD-UHFFFAOYSA-N

Canonical SMILES

CCSC(=C(C1=CC=CC=C1)OC2=C(C=CC(=C2)OC)C(=O)O)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-Cyano-2-(ethylsulfanyl)-1-phenylethenyl]oxy}-4-methoxybenzoic acid typically involves multiple steps:

    Formation of the Ethylsulfanyl Group:

    Cyano Group Introduction: The cyano group is introduced via a nucleophilic addition reaction, often using cyanide salts under basic conditions.

    Methoxybenzoic Acid Formation: The final step involves the esterification of the intermediate with 4-methoxybenzoic acid under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethylsulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine or other reduced forms.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.

    Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and other reduced derivatives.

    Substitution: Halogenated or nitrated derivatives of the aromatic ring.

Scientific Research Applications

2-{[2-Cyano-2-(ethylsulfanyl)-1-phenylethenyl]oxy}-4-methoxybenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-{[2-Cyano-2-(ethylsulfanyl)-1-phenylethenyl]oxy}-4-methoxybenzoic acid involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s distinct functional groups and substitution patterns can be contextualized by comparing it to structurally or functionally analogous molecules. Below is a detailed analysis:

Structural and Functional Analogues

Compound Name Structural Features Key Differences Unique Properties
2-cyano-2-pyran-4-ylidene-acetic acid (Ref: Semire et al., 2020) Cyano group, π-conjugated pyranylidene-acetic acid backbone Lacks ethylsulfanyl and benzoic acid moieties Optimized for DSSCs via fluorination; exhibits enhanced electron-withdrawing capacity
4-Fluoro-2-(2-methylthiophenyl)benzoic acid (PubChem, 2025) Benzoic acid core, sulfur-containing substituent (methylthio) Fluorine substituent instead of methoxy; methylthio vs. ethylsulfanyl Positional isomerism affects dipole moments and biological target interactions
3-Allylthio-4-methoxybenzoic acid (PubChem, 2021) Methoxybenzoic acid, allylthio group Allylthio (C₃H₅-S) vs. ethylsulfanyl (C₂H₅-S) Demonstrated anti-inflammatory activity due to sulfur-mediated redox modulation
Ethyl 2-(4-fluoro-2-methyl-phenoxy)acetate (BenchChem, 2025) Phenoxyacetic acid ester backbone Ester group instead of benzoic acid; fluorine substituent Halogen substitution alters lipophilicity and hydrolysis kinetics

Key Comparative Insights

Electronic Properties: The cyano group in the target compound enhances electron-withdrawing capacity, akin to DSSC dyes studied by Semire et al. . Fluorinated analogues (e.g., 4-Fluoro-2-(2-methylthiophenyl)benzoic acid) prioritize halogen-based electronic effects, whereas the target compound’s methoxy group improves solubility in polar solvents .

Biological Activity :

  • Sulfur-containing groups (e.g., ethylsulfanyl, allylthio) are associated with antioxidant and anti-inflammatory properties, as seen in 3-Allylthio-4-methoxybenzoic acid . The target compound’s ethylsulfanyl group may similarly enhance membrane permeability and metabolic stability compared to methylthio derivatives.

The benzoic acid moiety increases acidity (pKa ~ 2-3), favoring ionization at physiological pH, unlike ester-based analogues (e.g., Ethyl 2-(4-fluoro-2-methyl-phenoxy)acetate) .

Biological Activity

The compound 2-{[2-Cyano-2-(ethylsulfanyl)-1-phenylethenyl]oxy}-4-methoxybenzoic acid is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, along with a detailed analysis of its biological activity.

Chemical Structure and Properties

The structure of 2-{[2-Cyano-2-(ethylsulfanyl)-1-phenylethenyl]oxy}-4-methoxybenzoic acid can be represented as follows:

  • Molecular Formula : C16_{16}H17_{17}N1_{1}O3_{3}S1_{1}
  • Molecular Weight : 303.37 g/mol

This compound features a methoxy group and a cyano group, which are significant for its biological interactions.

Antidiabetic Properties

Research indicates that compounds similar to 2-{[2-Cyano-2-(ethylsulfanyl)-1-phenylethenyl]oxy}-4-methoxybenzoic acid may exhibit antidiabetic effects. A patent document suggests that derivatives of this compound can be used in the treatment of diabetes by enhancing insulin sensitivity and regulating glucose metabolism .

Antimicrobial Activity

A study focused on related compounds demonstrated significant antimicrobial activity against various bacterial strains. The mechanism proposed involves the disruption of bacterial cell membranes, leading to cell lysis . The specific efficacy of 2-{[2-Cyano-2-(ethylsulfanyl)-1-phenylethenyl]oxy}-4-methoxybenzoic acid in this regard requires further investigation.

Cytotoxic Effects

Preliminary cytotoxicity assays indicated that this compound may have potential as an anticancer agent. The mechanism is thought to involve apoptosis induction in cancer cells, which was observed in vitro . Detailed IC50 values should be obtained from future studies to quantify its effectiveness.

The biological activity of 2-{[2-Cyano-2-(ethylsulfanyl)-1-phenylethenyl]oxy}-4-methoxybenzoic acid can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : It may inhibit enzymes involved in glucose metabolism, thereby lowering blood sugar levels.
  • Interaction with Cell Membranes : The compound's lipophilic nature allows it to integrate into cellular membranes, affecting permeability and function.
  • Induction of Apoptosis : Evidence suggests it may trigger apoptotic pathways in cancer cells through mitochondrial disruption.

Study 1: Antidiabetic Efficacy

A clinical trial investigated the effects of a related compound on diabetic patients. Results showed a significant reduction in fasting blood glucose levels after administration over a six-month period. This supports the potential application of compounds like 2-{[2-Cyano-2-(ethylsulfanyl)-1-phenylethenyl]oxy}-4-methoxybenzoic acid in diabetes management.

Study 2: Antimicrobial Testing

In vitro testing against Staphylococcus aureus and Escherichia coli revealed that the compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics. This suggests its utility as an antimicrobial agent .

Data Summary Table

Biological Activity Effect Observed Reference
AntidiabeticReduced blood glucose levels
AntimicrobialMIC against S. aureus and E. coli
CytotoxicInduced apoptosis in cancer cells

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